2,2-Difluoro-7-methoxy-3,4-dihydronaphthalen-1(2H)-one
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Overview
Description
2,2-Difluoro-7-methoxy-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of naphthalenones. These compounds are characterized by a naphthalene ring system with various substituents. The presence of fluorine atoms and a methoxy group in this compound may impart unique chemical and physical properties, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-7-methoxy-3,4-dihydronaphthalen-1(2H)-one typically involves multi-step organic reactions. A common approach might include:
Starting Material: A suitable naphthalene derivative.
Fluorination: Introduction of fluorine atoms using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Methoxylation: Introduction of the methoxy group using methanol and a strong acid or base.
Cyclization: Formation of the dihydronaphthalenone structure through cyclization reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-7-methoxy-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction to more reduced forms using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation, nitration, or sulfonation reactions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a naphthoquinone derivative, while reduction might yield a fully saturated naphthalene derivative.
Scientific Research Applications
2,2-Difluoro-7-methoxy-3,4-dihydronaphthalen-1(2H)-one may have applications in various fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-7-methoxy-3,4-dihydronaphthalen-1(2H)-one would depend on its specific interactions with molecular targets. This might involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoro-3,4-dihydronaphthalen-1(2H)-one: Lacks the methoxy group.
7-Methoxy-3,4-dihydronaphthalen-1(2H)-one: Lacks the fluorine atoms.
2,2-Difluoro-7-methoxy-naphthalene: Lacks the dihydro and ketone functionalities.
Uniqueness
The presence of both fluorine atoms and a methoxy group in 2,2-Difluoro-7-methoxy-3,4-dihydronaphthalen-1(2H)-one may impart unique chemical reactivity and biological activity, distinguishing it from similar compounds.
Properties
Molecular Formula |
C11H10F2O2 |
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Molecular Weight |
212.19 g/mol |
IUPAC Name |
2,2-difluoro-7-methoxy-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C11H10F2O2/c1-15-8-3-2-7-4-5-11(12,13)10(14)9(7)6-8/h2-3,6H,4-5H2,1H3 |
InChI Key |
VKGLLCFPPGXINW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CCC(C2=O)(F)F)C=C1 |
Origin of Product |
United States |
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